N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide
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Overview
Description
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and an oxolane ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the cyclization of α-haloketones with thioamides under acidic conditions.
Next, the thiazole ring is functionalized with a sulfamoyl group This step often involves the reaction of the thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s binding affinity to its targets, while the oxolane ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Sulfamoyl derivatives: Compounds such as sulfamethoxazole and sulfadiazine.
Oxolane derivatives: Compounds like oxolane-2-carboxylic acid and oxolane-2-thione.
Uniqueness
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide is unique due to its combination of a thiazole ring, a sulfamoyl group, and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c19-14(10-12-2-1-8-22-12)17-11-3-5-13(6-4-11)24(20,21)18-15-16-7-9-23-15/h3-6,12H,1-2,7-10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVGFMKQXJQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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